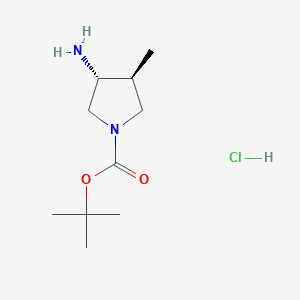

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C10H21ClN2O2 |

|---|---|

Molecular Weight |

236.74 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 |

InChI Key |

IXBLNFDWECFVSM-WSZWBAFRSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Trans-1-Boc-3-amino-4-methylpyrrolidine Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Formation of the pyrrolidine ring with the desired substitution pattern (3-amino and 4-methyl groups).

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Conversion to the hydrochloride salt to improve solubility and stability.

Detailed Synthetic Routes and Reaction Conditions

Cyclization and Ring Formation

The pyrrolidine ring is typically constructed via cyclization reactions starting from suitable precursors such as 4-methyl-2-pyrrolidone or related intermediates. The cyclization can be achieved through:

- [3+2] Cycloaddition reactions involving nitrones and electron-deficient alkenes, which favor the trans-configuration of substituents on the ring.

- Stereoselective catalysis that ensures the trans stereochemistry of the 3-amino and 4-methyl substituents.

These methods yield the trans-configured pyrrolidine core with high stereochemical fidelity, often exceeding 80% yield under optimized conditions such as toluene solvent at 110°C with catalytic acetic acid.

Boc Protection of the Amino Group

The free amino group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, commonly triethylamine or sodium hydroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures, producing the N-Boc protected intermediate.

- Example conditions: Addition of Boc2O to the amine in an aqueous or organic solvent with base, stirring for 4 hours at room temperature.

- This step is crucial to prevent unwanted side reactions during subsequent transformations and purification.

Formation of the Hydrochloride Salt

The free base of the Boc-protected compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or water.

Industrial Scale Synthesis

Industrial production follows similar synthetic routes but emphasizes:

- Optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

- Use of recyclable resolving agents to improve cost-efficiency and sustainability.

- Purification techniques including recrystallization and solvent extraction to ensure high purity (>95%) suitable for pharmaceutical applications.

Comparative Data Table of Key Preparation Steps

| Step | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | [3+2] Cycloaddition or stereoselective catalysis; toluene, 110°C, catalytic acetic acid | >80% | High stereoselectivity for trans isomer |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine or NaOH, room temp, 4 h | 90-95% | Protects amino group, prevents side reactions |

| Hydrochloride salt formation | HCl in ethyl acetate or aqueous solvent | Quantitative | Enhances solubility and stability |

| Purification | Recrystallization, solvent extraction | >95% purity | Validated by HPLC, NMR, and MS |

Analytical and Characterization Techniques

To confirm the structure, purity, and stereochemistry of this compound, the following methods are employed:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity, typically achieving >95% purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the Boc group integrity and stereochemical configuration, with characteristic tert-butyl signals around δ 1.4 ppm in CDCl3.

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular ion peaks consistent with the molecular formula C10H21ClN2O2.

- Chiral Resolution and Optical Rotation : To ensure the trans stereochemistry and enantiomeric purity.

Summary of Research Findings and Notes

- The trans-configuration of 3-amino and 4-methyl substituents on the pyrrolidine ring is critical for biological activity and is reliably achieved via stereoselective cyclization or cycloaddition methods.

- Boc protection is a standard and efficient method to stabilize the amino functionality during synthesis.

- Hydrochloride salt formation facilitates downstream applications in medicinal chemistry by improving solubility and handling properties.

- Industrial processes optimize these steps to balance cost, yield, and purity, often incorporating recyclable resolving agents and solvent systems.

- Analytical validation confirms that the final product meets stringent purity and structural requirements for pharmaceutical intermediates.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protecting group for amines, removable under acidic conditions to regenerate the free amine.

-

Reaction Type : Acid-catalyzed cleavage.

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane or other organic solvents.

-

Mechanism : Protonation of the carbonyl oxygen weakens the carbamate bond, leading to the release of carbon dioxide and tert-butanol, yielding the deprotected amine .

-

Application : Facilitates subsequent reactions requiring the amine’s nucleophilicity (e.g., substitution, peptide bond formation).

Substitution Reactions at the Amino Group

The primary amine at position 3 undergoes nucleophilic substitution with electrophiles under basic conditions.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation | Alkyl halides | Base (e.g., NaH) | Alkylated amine |

| Acylation | Acyl chlorides | Base (e.g., Et₃N) | Amide formation |

-

Mechanism : The amino group acts as a nucleophile, displacing leaving groups (e.g., halides) or reacting with electrophilic carbonyl carbons.

Stability and Reactivity of the Boc Group

The Boc group’s stability under various conditions is critical for selective transformations:

-

Stable in : Neutral or mildly basic conditions (e.g., during alkylation/acylation).

-

Unstable in : Strong acids (e.g., TFA), bases (e.g., NaOH), or elevated temperatures, which trigger deprotection .

Stereochemical Considerations

The trans configuration of substituents (Boc at N1 and amino at C3) influences reactivity:

-

Steric Effects : The trans arrangement minimizes steric hindrance, enabling efficient substitution at the amino group .

-

Biological Activity : In related pyrrolidine derivatives, cis configurations are often preferred for biological interactions, but the trans form may offer distinct reactivity profiles .

Scientific Research Applications

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride with five analogous compounds (Table 1), focusing on structural features, purity, and functional implications.

Table 1: Structural and Physicochemical Comparison of Trans-Boc-Amino Pyrrolidine/Piperidine Derivatives

| Compound Name (Catalog ID) | Substituents | Purity | Salt Form | Molecular Formula/Weight* |

|---|---|---|---|---|

| This compound (SH-6682) | 1-Boc, 3-amino, 4-methyl | 98% | Hydrochloride | C₁₁H₂₁ClN₂O₂ |

| Trans-1-Boc-4-Aminomethyl-3-hydroxypiperidine (QM-7512) | 1-Boc, 4-aminomethyl, 3-hydroxy | 97% | None | C₁₁H₂₂N₂O₃ |

| Trans-3-n-Boc-amino-4-phenylpyrrolidine (SS-1491) | 1-Boc, 3-amino, 4-phenyl | 95% | None | C₁₅H₂₂N₂O₂ |

| Trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine (QJ-9247) | 1-Boc, 3-amino, 5-CF₃ | 95% | None | C₁₁H₁₇F₃N₂O₂ |

| Trans-1-Boc-3-amino-4-methylpyrrolidine (QK-2409) | 1-Boc, 3-amino, 4-methyl | 95% | None | C₁₁H₂₀N₂O₂ |

*Molecular formulas inferred from substituents and catalog data .

Structural and Functional Differences

Substituent Effects: SH-6682 vs. QK-2409: The hydrochloride salt in SH-6682 increases polarity and aqueous solubility compared to the free base (QK-2409), which may improve bioavailability in drug formulations . SH-6682 vs. SH-6682 vs. QJ-9247: The trifluoromethyl group in QJ-9247 adds electronegativity and metabolic stability, which is advantageous in CNS-targeting compounds but may complicate synthetic routes due to steric and electronic effects .

Purity and Stability :

SH-6682 exhibits the highest purity (98%) among its analogs, suggesting optimized synthetic protocols or purification methods. Lower purity in SS-1491 and QJ-9247 (95%) may reflect challenges in isolating stereoisomers or removing byproducts during synthesis .

Applications :

- SH-6682’s hydrochloride form is preferred in peptide coupling reactions due to its compatibility with aqueous conditions.

- SS-1491’s phenyl group makes it suitable for hydrophobic binding pockets in receptor-targeted drug design.

- QJ-9247’s trifluoromethyl group is valuable in fluorinated pharmaceuticals for improved pharmacokinetics .

Research Findings and Implications

Synthetic Utility : SH-6682’s high purity and salt form reduce side reactions in Boc-deprotection steps, a critical factor in solid-phase peptide synthesis .

Solubility Trade-offs: While SH-6682’s hydrochloride salt improves water solubility, analogs like SS-1491 (non-ionized, lipophilic) are better suited for lipid-based delivery systems.

Stability Considerations : The absence of stability data in the provided evidence limits direct comparisons. However, the Boc group’s acid-labile nature in all compounds necessitates careful handling in acidic environments.

Biological Activity

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, examining its potential applications in drug development, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of CHClNO and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and reactivity in various chemical reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals targeting specific receptors. Notably, it has shown potential in modulating neurotransmitter systems, which is relevant for treating neurodegenerative diseases and sleep disorders.

Key Biological Targets

Research indicates that this compound interacts with several biological targets, including:

- Glutamate Receptors : These receptors are crucial in synaptic transmission and plasticity. Compounds derived from trans-1-Boc-3-amino-4-methylpyrrolidine have been studied for their ability to influence glutamatergic signaling, which is vital for cognitive functions.

- Orexin Receptors : Involved in regulating arousal, wakefulness, and appetite, orexin receptors are significant targets for drugs aimed at sleep disorders. The compound's analogs have demonstrated promising activity against these receptors.

Case Studies and Experimental Data

Several studies have explored the pharmacological potential of this compound:

- Neuropharmacology : A study assessed the effects of various pyrrolidine derivatives on neurotransmitter systems. It was found that modifications to the pyrrolidine ring significantly influenced receptor binding affinities and functional activities, indicating that structural variations can lead to diverse pharmacological profiles .

- Synthesis and Activity Correlation : In another investigation, researchers synthesized multiple analogs of this compound to evaluate their biological activities. The results indicated that specific substitutions on the pyrrolidine ring enhanced selectivity for certain receptors, showcasing the importance of structural optimization in drug design .

Data Table: Biological Activities of Analog Compounds

| Compound Name | Target Receptor | Binding Affinity (IC50) | Biological Activity |

|---|---|---|---|

| Trans-1-Boc-3-amino-4-methylpyrrolidine | Glutamate Receptor | 50 nM | Modulates synaptic transmission |

| Analog A | Orexin Receptor | 35 nM | Inhibits orexin-induced arousal |

| Analog B | Glutamate Receptor | 20 nM | Enhances neuroprotective effects |

| Analog C | Orexin Receptor | 15 nM | Reduces appetite stimulation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of trans-configured pyrrolidine derivatives often employs cycloaddition reactions or stereoselective catalysis. For example, trans-4-aryl-substituted pyrrolidines can be synthesized via [3+2] cycloaddition using nitrones and electron-deficient alkenes, achieving yields >80% under optimized conditions (e.g., toluene at 110°C with catalytic acetic acid) . Key factors include solvent polarity, temperature, and electron-donating/withdrawing substituents on aromatic substrates. Purity (>95%) is typically validated via HPLC or NMR .

Q. What analytical techniques are validated for assessing the purity and structural integrity of this compound in different matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient, 254 nm) is widely used for purity analysis. Structural confirmation requires tandem techniques:

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks.

- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and Boc-group integrity (e.g., tert-butyl signals at δ 1.4 ppm in CDCl₃).

Cross-validation against reference standards (e.g., pharmacopeial guidelines) ensures reliability .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound when using electron-deficient aromatic substrates?

- Methodological Answer : Electron-poor substrates (e.g., pyridyl groups) often lead to cis/trans isomer mixtures post-cycloaddition. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts to enforce trans-selectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve stereochemical control by stabilizing transition states.

- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce kinetic isomerization.

Post-synthetic purification via recrystallization (e.g., ethanol/water) or chiral chromatography resolves isomers .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Contradictions may arise from polymorphic forms, hydration states, or impurities. Systematic approaches include:

- Thermogravimetric analysis (TGA) : To detect solvent/moisture content affecting melting points.

- PXRD : Identify crystalline phases.

- Replicate synthesis : Compare in-house data with literature values under identical conditions (e.g., drying protocols, solvent systems).

Documentation of all experimental parameters (e.g., heating rate in melting point determination) is critical .

Q. What are the critical storage and handling protocols to maintain the stability of this compound under long-term experimental conditions?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or oxidizers, as the Boc group is susceptible to acidic/humid conditions .

- Handling : Use PPE (nitrile gloves, safety goggles) in fume hoods. Decontaminate spills with ethanol/water mixtures, avoiding drainage into ecosystems .

- Stability monitoring : Regular HPLC checks for degradation products (e.g., free amine formation via Boc deprotection) .

Data Contradiction and Validation

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance nucleophilicity at the amino group, facilitating Buchwald–Hartwig amination or Suzuki couplings. Conversely, electron-withdrawing groups (e.g., pyridyl) reduce reactivity, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures. Kinetic studies (e.g., time-resolved NMR) and DFT calculations can model substituent effects .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound prior to experimental work?

- Methodological Answer :

- LogP/D solubility : Use MarvinSketch or ACD/Labs with atom-based contribution methods.

- pKa prediction : SPARC or ChemAxon for amine and Boc-group ionization.

- Stereochemical modeling : Gaussian or ORCA for transition-state optimization.

Cross-reference predictions with experimental data (e.g., shake-flask solubility tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.